![molecular formula C21H31NO4 B1607886 Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline CAS No. 957310-66-6](/img/structure/B1607886.png)
Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline
Overview
Description
Boc-®-alpha-(4-tert-butyl-benzyl)-proline is a chemical compound with the molecular formula C21H31NO4 and a molecular weight of 361.48 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
Boc-®-alpha-(4-tert-butyl-benzyl)-proline has a molecular weight of 361.48 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
1. Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline is a key component in the tert-butyloxycarbonyl/benzyl (Boc/Bzl) chemistry used in solid-phase peptide synthesis (SPPS). This method is pivotal for creating peptides for both pharmaceutical applications and fundamental research. The Boc/Bzl strategy is especially effective for synthesizing long and complex polypeptides and for producing C-terminal thioesters for native chemical ligation applications. Anhydrous hydrogen fluoride (HF) is used in this process for removing side-chain protecting groups and releasing the peptide from the resin, a step known as 'HF cleavage' (Muttenthaler, Albericio, & Dawson, 2015).
2. Synthesis of Perfluoro-tert-butyl 4-Hydroxyproline
In the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, compounds similar to Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline have been used as intermediates. These amino acids show distinct conformational preferences and are useful in probes and medicinal chemistry, being detectable through sensitive 19F NMR techniques (Tressler & Zondlo, 2014).
3. Catalyst in Asymmetric Aldol Reaction
Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline derivatives have been utilized as chiral catalysts in asymmetric aldol reactions. These compounds have shown to produce high yields and enantiomeric excess, demonstrating their efficiency in catalysis for synthesizing specific stereochemical configurations in organic compounds (Yu, 2004).
4. Synthesis of Homopolypeptides and Copolypeptides
Research involving Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline derivatives has contributed to the synthesis of well-defined homopolypeptides and copolypeptides, particularly those involving poly(l-proline). The use of Boc-protected amino acids has facilitated the synthesis of highly pure polymers with significant molecular and compositional homogeneity, important in biomaterials research (Gkikas, Iatrou, Thomaidis, Alexandridis, & Hadjichristidis, 2011).
5. Development of Efficient Mimetic Enzymes
In the field of biosensors and bioelectronics, Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline derivatives have been incorporated in the design of new tailed metalloporphyrins. These compounds, used in polymer form with graphene, have shown promise as efficient mimetic enzymes for the electrochemical detection of biomolecules like dopamine. This indicates their potential utility in sensitive and selective detection technologies (Yan, Gu, Li, Tang, Zheng, Li, Zhang, & Yang, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis , suggesting that this compound may interact with various biochemical targets depending on the context of its use.
Mode of Action
Boc-®-alpha-(4-tert-butyl-benzyl)-proline likely acts as a protecting group in organic synthesis . As a tert-butyl ester, it can protect functional groups from unwanted reactions during synthesis, and can be removed (deprotected) when no longer needed . The exact mode of action would depend on the specific synthesis pathway and the functional group it is protecting.
Result of Action
The molecular and cellular effects of Boc-®-alpha-(4-tert-butyl-benzyl)-proline would depend on the functional group it is protecting and the specific biochemical pathway it is involved in . As a protecting group, its primary role is to prevent unwanted reactions during synthesis, and its effects would be seen in the successful synthesis of the desired compound .
Action Environment
The action, efficacy, and stability of Boc-®-alpha-(4-tert-butyl-benzyl)-proline can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of tert-butyl esters . Furthermore, the presence of certain reagents can trigger the deprotection of the tert-butyl group .
properties
IUPAC Name |
(2R)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGKJLPJARVIT-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375991 | |
Record name | Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline | |
CAS RN |
957310-66-6 | |
Record name | Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957310-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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